Crotonic Anhydride: A Comprehensive Technical Guide
Crotonic Anhydride: A Comprehensive Technical Guide
CAS Number: 623-68-7 (mixture of cis and trans isomers); 78957-07-0 (trans-isomer)
Abstract
This technical guide provides an in-depth overview of crotonic anhydride (B1165640), a versatile chemical intermediate with significant applications in the pharmaceutical, polymer, and fine chemical industries. This document details its chemical and physical properties, provides established synthesis and reaction protocols, and explores its relevance in biological signaling pathways through the lens of protein crotonylation. The information is tailored for researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical and Physical Properties
Crotonic anhydride is a colorless to pale yellow liquid with a pungent odor. It is primarily utilized as an acylating agent in organic synthesis. The following table summarizes its key quantitative properties.
| Property | Value | References |
| CAS Number | 623-68-7 (mixture of isomers) | |
| 78957-07-0 (trans-isomer) | ||
| Molecular Formula | C₈H₁₀O₃ | [1] |
| Molecular Weight | 154.16 g/mol | [1] |
| Boiling Point | 248 - 250 °C | [2][3] |
| Melting Point | -20 °C | |
| Density | 1.04 g/cm³ at 20 °C | [2][3] |
| Refractive Index (n20/D) | 1.473 | [2][3] |
| Vapor Pressure | 1 hPa at 25 °C | |
| Flash Point | 113 °C (closed cup) | |
| Autoignition Temperature | 290 °C |
Experimental Protocols
Synthesis of Crotonic Anhydride
Reaction: Dehydration of crotonic acid using acetic anhydride.
Principle: This method involves the reaction of crotonic acid with an excess of a lower aliphatic acid anhydride, typically acetic anhydride. The reaction is driven to completion by the continuous removal of the lower boiling carboxylic acid (acetic acid) formed as a byproduct.[4]
Experimental Protocol:
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Apparatus Setup: A reaction flask equipped with a fractional distillation column, a condenser, and a receiving flask is assembled. The reaction flask is charged with acetic anhydride.
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Reaction Initiation: The acetic anhydride is heated to its boiling point.
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Reactant Addition: A solution of crotonic acid dissolved in an inert organic solvent (e.g., heptane (B126788) or methylcyclohexane) that forms an azeotrope with acetic acid is slowly added to the reaction flask.[4] The addition rate is controlled to maintain a steady distillation of the acetic acid-solvent azeotrope.
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Reaction Monitoring: The temperature at the top of the distillation column is monitored. A constant temperature indicates the removal of the azeotrope.
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Work-up: Once the addition of the crotonic acid solution is complete and the distillation of acetic acid ceases, the reaction mixture is cooled.
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Purification: The resulting mixture, containing crotonic anhydride, unreacted crotonic acid, and any remaining acetic anhydride, is purified by fractional distillation under reduced pressure to isolate the crotonic anhydride.
Friedel-Crafts Acylation of Anisole (B1667542) with Crotonic Anhydride
Reaction: Electrophilic aromatic substitution to form methoxy-substituted chalcone (B49325) precursors.
Principle: Crotonic anhydride acts as an acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to introduce a crotonyl group onto an aromatic ring. Anisole, being an activated aromatic compound, readily undergoes this reaction.
Experimental Protocol:
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Apparatus Setup: A three-necked round-bottom flask is equipped with a dropping funnel, a reflux condenser with a gas trap (to handle evolved HCl), and a magnetic stirrer. The apparatus should be flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon).
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Catalyst Suspension: Anhydrous aluminum chloride (AlCl₃) is suspended in a dry, inert solvent (e.g., dichloromethane (B109758) or nitrobenzene) in the reaction flask and cooled in an ice bath.
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Reactant Addition: A solution of crotonic anhydride in the same dry solvent is added dropwise to the stirred suspension of AlCl₃.
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Formation of Acylium Ion: The mixture is stirred at a low temperature to allow for the formation of the acylium ion complex.
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Substrate Addition: A solution of anisole in the dry solvent is then added dropwise from the dropping funnel.
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Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated under reflux for a specified period to ensure complete reaction.
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Quenching: The reaction is carefully quenched by pouring the mixture over crushed ice and dilute hydrochloric acid to decompose the aluminum chloride complex.
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Extraction and Purification: The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and brine. The solvent is then removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the desired methoxy-substituted chalcone precursor.
Signaling Pathways and Biological Relevance
While crotonic anhydride itself is not a direct signaling molecule, its corresponding acyl group, crotonyl, is a key player in a significant post-translational modification known as protein crotonylation . This modification, where a crotonyl group is attached to the ε-amino group of a lysine (B10760008) residue, is increasingly recognized for its role in regulating a multitude of cellular processes.
Metabolic Origin of Crotonyl-CoA: The donor for protein crotonylation is crotonyl-CoA, an intermediate in the metabolism of fatty acids and certain amino acids. Cellular levels of crotonyl-CoA can therefore influence the extent of protein crotonylation, directly linking cellular metabolism to the regulation of protein function and gene expression.[5]
Role in Gene Regulation: Histone crotonylation, in particular, has been shown to be a marker of active gene transcription. Specific "writer" enzymes (e.g., histone acetyltransferases like p300/CBP) catalyze the addition of the crotonyl group, while "eraser" enzymes (e.g., certain histone deacetylases like sirtuins) remove it. "Reader" proteins can then recognize these crotonylated histones and recruit other proteins to modulate chromatin structure and gene expression.[6][7] This dynamic process is implicated in various biological phenomena, including spermatogenesis and the cellular response to DNA damage.[6]
Involvement in Disease: Dysregulation of protein crotonylation has been linked to several diseases, including cancer. For instance, altered levels of histone crotonylation have been observed in colorectal cancer, and the crotonylation of non-histone proteins can promote the proliferation and migration of cancer cells.[8] Furthermore, protein crotonylation is involved in signaling pathways related to inflammation and kidney injury.[7][8]
The following diagrams illustrate the synthesis of crotonic anhydride, a typical Friedel-Crafts acylation reaction, and the central role of protein crotonylation in cellular signaling.
References
- 1. Crotonic anhydride | C8H10O3 | CID 6049834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Crotonic anhydride | 623-68-7 [chemicalbook.com]
- 4. GB612790A - Improvements in the manufacture of crotonic anhydride - Google Patents [patents.google.com]
- 5. Cracking Lysine Crotonylation (Kcr): Enlightening a Promising Post‐Translational Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functions and mechanisms of lysine crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Crotonylation modification and its role in diseases [frontiersin.org]
